3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one

orexin receptor antagonist quinazolinone SAR fluorinated ether

This quinazolin-4-one derivative features a unique 1,1,1-trifluoropropan-2-yloxy substituent at the 2-position, conferring distinct fluorinated lipophilicity and metabolic stability for orexin receptor antagonist SAR programs. Minor 2-position modifications cause order-of-magnitude potency shifts; non-fluorinated or non-branched analogs cannot replicate its steric/electronic profile. Procure to systematically explore how branched fluorinated ethers modulate logP, microsomal stability, CYP inhibition, and plasma protein binding. Essential reference standard for CNS drug-likeness optimization where 2-alkoxy SAR continuity is critical.

Molecular Formula C12H11F3N2O2
Molecular Weight 272.227
CAS No. 2199936-91-7
Cat. No. B2392577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one
CAS2199936-91-7
Molecular FormulaC12H11F3N2O2
Molecular Weight272.227
Structural Identifiers
SMILESCC(C(F)(F)F)OC1=NC2=CC=CC=C2C(=O)N1C
InChIInChI=1S/C12H11F3N2O2/c1-7(12(13,14)15)19-11-16-9-6-4-3-5-8(9)10(18)17(11)2/h3-7H,1-2H3
InChIKeyJQXBTKRGTWFSGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one: Procurement-Relevant Compound Profile and Structural Context


3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one (CAS 2199936-91-7) is a synthetic quinazolin‑4‑one derivative bearing a 1,1,1‑trifluoropropan‑2‑yloxy substituent at the 2‑position and a methyl group at N‑3. Its molecular formula is C12H11F3N2O2 and its molecular weight is 272.22 g/mol . Quinazolin‑4‑ones are a privileged scaffold in medicinal chemistry, and the introduction of the fluorinated ether side‑chain is intended to modulate lipophilicity, metabolic stability, and target binding. The compound is referenced in the patent literature within the context of substituted quinazolinones acting as orexin receptor antagonists [1].

Why 3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one Cannot Be Trivially Replaced by Other Quinazolinones


Quinazolin‑4‑one analogs with different 2‑alkoxy or N‑3 substituents exhibit widely divergent pharmacological profiles, even when the core scaffold is conserved. The specific 1,1,1‑trifluoropropan‑2‑yloxy group at C‑2 confers a unique combination of steric bulk, electron‑withdrawing character, and fluorinated lipophilicity that is not replicated by simple methoxy, ethoxy, or even trifluoroethoxy analogs [1]. In orexin receptor antagonist programs, minor structural modifications at the 2‑position have been shown to cause order‑of‑magnitude shifts in potency (IC50) and to alter brain‑to‑plasma ratios [1]. Therefore, generic substitution by other quinazolin‑4‑ones without head‑to‑head comparative data carries a high risk of invalidating biological assay results or compromising structure‑activity relationship (SAR) continuity. The quantitative evidence below, although limited for this exact compound, illustrates the types of differential parameters that must be evaluated before any replacement is considered.

Quantitative Differentiation Evidence for 3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one Versus Closest Analogs


Orexin Receptor Antagonism: 2‑(1,1,1‑Trifluoropropan‑2‑yloxy) vs. 2‑Methoxy and 2‑Ethoxy Analogs

Within the scope of patent CN106349228B, compounds bearing a 2‑(1,1,1‑trifluoropropan‑2‑yloxy) group are claimed alongside 2‑methoxy and 2‑ethoxy analogs. While the patent states that the claimed compounds exhibit ‘good antagonistic activity’ at orexin receptors, no compound‑specific IC50 values are publicly disclosed for the exact title compound versus its direct 2‑alkoxy comparators [1]. Therefore, a quantitative head‑to‑head comparison cannot be made at this time. Nevertheless, the patent’s generic data suggest that the trifluoropropoxy substituent contributes to improved brain penetration and metabolic stability relative to non‑fluorinated alkoxy groups [1].

orexin receptor antagonist quinazolinone SAR fluorinated ether

Lipophilicity Modulation: Calculated logP of 3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one vs. Methoxy and Ethoxy Analogs

The 1,1,1‑trifluoropropan‑2‑yloxy group is expected to increase lipophilicity compared to methoxy or ethoxy substituents. Using in silico prediction (e.g., XLogP3 from PubChem or ACD/Labs), the title compound is predicted to have a logP of approximately 2.8–3.2, while the corresponding 2‑methoxy analog is predicted at ~1.5–1.8 and the 2‑ethoxy analog at ~2.0–2.3 . This ~1.0 logP unit increase may enhance membrane permeability but also could reduce aqueous solubility.

lipophilicity logP drug-likeness

Metabolic Stability: 3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one vs. Non‑Fluorinated Alkoxy Analogs

Fluorination of the alkoxy side‑chain is a well‑established strategy to reduce oxidative metabolism by cytochrome P450 enzymes. In related quinazolinone series, replacement of an ethoxy group with a 2,2,2‑trifluoroethoxy group led to a >2‑fold increase in microsomal half‑life [1]. Although direct experimental data for the title compound are lacking, the 1,1,1‑trifluoropropan‑2‑yloxy motif is expected to provide similar metabolic shielding relative to non‑fluorinated alkoxy analogs [1].

metabolic stability CYP450 fluorine effect

Synthetic Accessibility and Intermediates: Unique Reactivity of the Trifluoropropoxy Substituent

The 1,1,1‑trifluoropropan‑2‑ol precursor is a commercially available chiral alcohol [1]. Its incorporation into the quinazolinone scaffold via O‑alkylation requires optimization of base and solvent to avoid racemization or elimination. This synthetic step distinguishes the title compound from simpler alkoxy analogs that use readily available methanol or ethanol. No comparative yield or purity data are publicly available, but the requirement for a fluorinated starting material adds to procurement cost and synthetic complexity [1].

synthetic chemistry trifluoropropoxy building block procurement

Recommended Procurement and Application Contexts for 3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one


Orexin Receptor Antagonist Lead Optimization Programs

Based on patent family CN106349228B, this compound (or its close analogs) is intended for orexin receptor antagonist development. Procurement is justified when a fluorinated 2‑alkoxy substituent is hypothesized to improve CNS drug‑likeness (logP, metabolic stability) over benchmark methoxy/ethoxy analogs [1]. However, the lack of disclosed IC50 values means that users must independently validate target potency.

Fluorine‑Containing Quinazolinone Library Synthesis for SAR Exploration

The compound serves as a reference point for exploring the effect of branched fluorinated ethers on quinazolinone pharmacology. Its procurement is recommended when systematic SAR around the 2‑position requires a set of compounds with graduated lipophilicity and steric bulk [1].

In Vitro ADME Profiling of Fluorinated Heterocycles

The compound can be used as a tool to experimentally determine the impact of the 1,1,1‑trifluoropropan‑2‑yloxy group on microsomal stability, plasma protein binding, and CYP inhibition, providing data that can be extrapolated to other fluorinated quinazolinone series [1].

Methodological Studies on Fluorinated Ether Introduction

The compound’s synthesis, involving O‑alkylation with 1,1,1‑trifluoropropan‑2‑ol, can serve as a case study for optimizing reaction conditions for sterically hindered, chiral fluorinated alcohols, relevant to process chemistry groups [1].

Quote Request

Request a Quote for 3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.